![molecular formula C13H12N2O2S B1303005 4-(4-硝基苯基)-4,5,6,7-四氢噻吩并[3,2-c]吡啶 CAS No. 213462-01-2](/img/structure/B1303005.png)

4-(4-硝基苯基)-4,5,6,7-四氢噻吩并[3,2-c]吡啶

描述

Synthesis Analysis

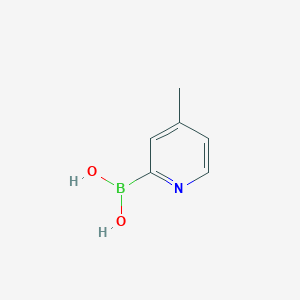

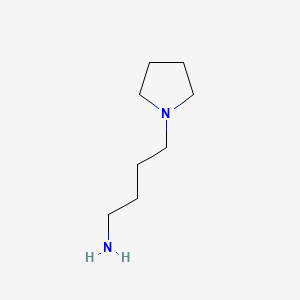

The synthesis of pyridine derivatives has been explored through various methods. In one study, a novel three-component one-pot synthesis was carried out to produce a dihydropyridine derivative using a typical Hantzsch synthesis. This process involved methyl 3-oxobutanoate, ammonium carbonate, and 4,5-dimethoxy-2-nitrobenzaldehyde, resulting in a compound that was further crystallized from methanol . Another study reported the synthesis of a pyridine-containing aromatic diamine monomer through a modified Chichibabin reaction, which involved the reaction of benzaldehyde with a substituted acetophenone, followed by a reduction process to obtain the desired product . These methods highlight the versatility of synthetic approaches in creating pyridine-based compounds with potential applications in various fields.

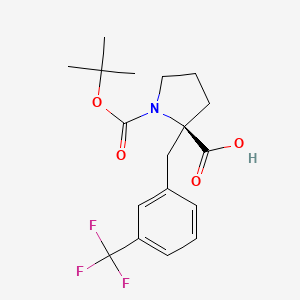

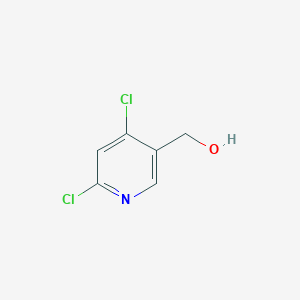

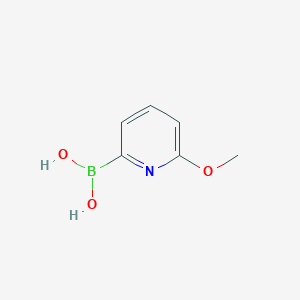

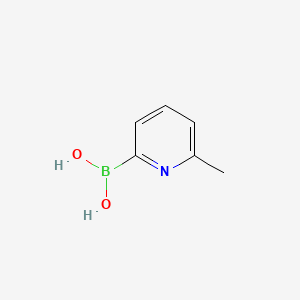

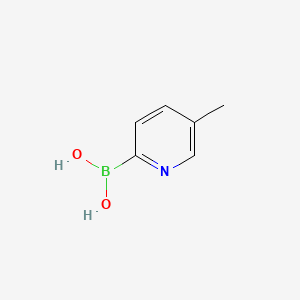

Molecular Structure Analysis

The molecular structure of the synthesized compounds is crucial for understanding their properties and potential applications. X-ray diffraction was used to investigate the crystal structure of the dihydropyridine derivative, revealing that it crystallizes in the monoclinic P21/c space group with specific unit cell dimensions . In another study, the structural details of the synthesized pyridine-containing aromatic diamine were not explicitly provided, but the use of such monomers in the synthesis of polyimides suggests a well-defined molecular structure that contributes to the material's properties .

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives can be complex, as demonstrated by the free radical nitrophenylation of thieno[2,3-b]pyridine. This reaction resulted in a mixture of isomeric 4-nitrophenylthieno[2,3-b]pyridines, from which three analytically pure samples were isolated. The relative yields of the isomers were determined, with the 2-isomer being the most predominant. The identification of the isomers was achieved through 1H NMR spectroscopy and, in one case, definitively through X-ray crystallography .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The dihydropyridine derivative synthesized in one study was characterized using 1H NMR, mass, and IR spectroscopy, providing insights into its chemical environment . The polyimides synthesized from the pyridine-containing aromatic diamine exhibited good solubility in common organic solvents, excellent thermal stability, and outstanding mechanical properties, along with low dielectric constants, which are significant for electronic applications . The nitrophenylthieno[2,3-b]pyridines displayed distinct melting points and colors, indicative of their different molecular arrangements and stabilities .

科学研究应用

化学合成中的环化和重排

- Mackay 和 Waigh(1982 年)证明了 N-(2-羟基-2-苯乙基)-2-氨基甲基噻吩可以在酸的作用下转化为噻吩四氢吡啶,包括 7-苯基-4,5,6,7-四氢噻吩并[3,2-c]吡啶变体。这个过程展示了该化合物在合成有机化学中的潜力 (Mackay 和 Waigh,1982 年)。

药理学中的抗惊厥活性

- Ohkubo 等人(1996 年)合成了新型四氢噻吩并[3,2-c]吡啶并评估了其抗惊厥活性。他们的研究表明了这些化合物(尤其是在神经药理学中)的潜在治疗应用 (Ohkubo 等人,1996 年)。

结构研究和异构体识别

- Klemm、Weakley 和 Gilbertson(2001 年)分离并研究了硝基苯基噻吩并[2,3-b]吡啶的异构体,有助于理解此类化合物的结构复杂性和异构体可能性 (Klemm 等人,2001 年)。

新型化合物和衍生物的合成

- Görlitzer 和 Bartke(2002 年)证明了从呋喃并[3,4-b]吡啶中可以制备苯并(f)呋喃(3,4-c)(2,7)萘啶,其中四氢噻吩并[3,2-c]吡啶结构发挥了关键作用。这展示了该化合物在合成复杂杂环结构中的效用 (Görlitzer 和 Bartke,2002 年)。

在聚合物科学中的应用

- Wang 等人(2007 年)利用源自硝基苯基四氢噻吩并[3,2-c]吡啶的含吡啶芳香二胺合成可溶聚酰亚胺。这表明了其在开发具有特定热学和机械性能的新型聚合物中的作用 (Wang 等人,2007 年)。

催化和动力学研究

- Castro、Aliaga 和 Santos(2004 年)研究了涉及 4-硝基苯基化合物的吡啶分解反应的动力学和机理。这项研究突出了该化合物在理解反应机理和催化中的重要性 (Castro 等人,2004 年)。

作用机制

Target of Action

It is known that similar compounds have shown anticancer activity against certain cell lines

Mode of Action

Compounds with similar structures have been found to interact with their targets leading to changes at the molecular level . More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Similar compounds have been found to affect various pathways, leading to downstream effects

Result of Action

Similar compounds have shown significant results in various biological activities

Action Environment

Environmental factors can significantly impact the action of similar compounds . More research is needed to understand how environmental factors influence this compound’s action.

安全和危害

未来方向

The future directions for research on a compound like “4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” would likely depend on its properties and potential applications . For example, if the compound shows promising biological activity, it could be further studied as a potential therapeutic agent .

属性

IUPAC Name |

4-(4-nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c16-15(17)10-3-1-9(2-4-10)13-11-6-8-18-12(11)5-7-14-13/h1-4,6,8,13-14H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFTWKZVZQBHNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1SC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376923 | |

| Record name | 4-(4-nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

213462-01-2 | |

| Record name | 4-(4-nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

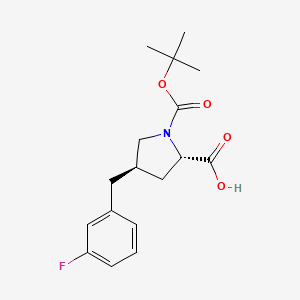

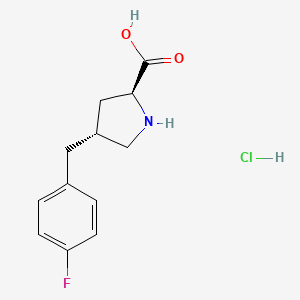

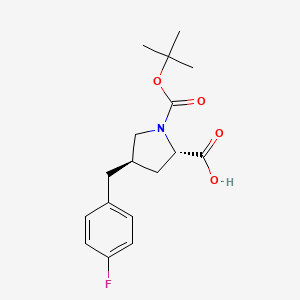

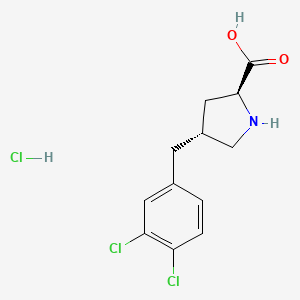

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。